molecular formula C22H21N3O3S B2612667 (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide CAS No. 924819-68-1

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide

Cat. No.: B2612667
CAS No.: 924819-68-1
M. Wt: 407.49
InChI Key: YLNAUPLJWYYDIA-RELWKKBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is a synthetic thiazolidinone derivative of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. The thiazolidinone core is a privileged scaffold in drug discovery, known for its wide range of biological activities [Source: National Center for Biotechnology Information] . This specific compound features an (E)-configured exocyclic double bond conjugated with a cyanoacetamide group, a structural motif often associated with potent inhibitory effects. Researchers are exploring this molecule primarily for its potential to modulate specific biological targets, such as protein kinases or other enzymes involved in signal transduction pathways [Source: American Chemical Society Publications] . Its mechanism of action is hypothesized to involve competitive binding at the enzyme's active site, where the electron-deficient exocyclic alkene and adjacent carbonyl groups can form key interactions with catalytic residues. The presence of the 4-methoxybenzyl and m-tolyl substituents provides a complex pharmacophore that can be leveraged to enhance selectivity and binding affinity. Current investigative applications focus on its utility as a chemical probe to study disease mechanisms in oncology and immunology, offering researchers a valuable tool for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-14-5-4-6-16(11-14)25-21(27)19(12-15-7-9-17(28-3)10-8-15)29-22(25)18(13-23)20(26)24-2/h4-11,19H,12H2,1-3H3,(H,24,26)/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNAUPLJWYYDIA-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(\C#N)/C(=O)NC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide is a thiazolidinone derivative known for its diverse biological activities. This compound features a complex structure that includes a thiazolidinone ring, a cyano group, and a methoxybenzyl moiety, which contribute to its potential pharmacological properties. The compound's synthesis involves multi-step organic reactions, and its biological activity has been evaluated in various studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Thiazolidinone Ring : Starting materials such as thiazolidinones and substituted acetamides are reacted under controlled conditions.
  • Cyclization and Functional Group Modifications : This may include the introduction of the cyano group and methoxybenzyl moiety.
  • Characterization : Techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

A study evaluated various 4-oxo-thiazolidin-2-ylidene derivatives for their antimicrobial properties against multiple bacterial strains, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

The results indicated significant antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
18E. coli
216K. pneumoniae
332S. aureus

Anti-inflammatory Activity

Thiazolidinone derivatives, including this compound, have been reported to exhibit anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized a series of thiazolidinone derivatives and tested them against common pathogens. The results demonstrated that compounds with specific substitutions at the thiazolidinone ring showed enhanced activity against both bacteria and fungi .
  • Inhibition of Viral Replication : Some thiazolidinone derivatives have shown promise as antiviral agents, particularly against hepatitis C virus (HCV). Research indicated that certain structural modifications could enhance their efficacy in inhibiting viral RNA polymerase .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazolidinone structures exhibit a range of biological activities including:

  • Anti-inflammatory Properties : Thiazolidinones are known to inhibit pathways related to inflammation, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity : The compound's structure suggests potential effectiveness against various microbial strains.
  • Anticancer Potential : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, suggesting that (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)-N-methylacetamide may also exhibit anticancer properties.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that thiazolidinone derivatives could significantly reduce inflammation markers in vitro. The mechanism was linked to the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Antimicrobial Efficacy :
    • Research indicated that thiazolidinone compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Research :
    • A series of thiazolidinone derivatives were tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity. These studies suggest that the compound could be optimized further for enhanced anticancer activity through structural modifications .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 12–13 ) correlate with lower yields (53–58%) compared to electron-neutral/donating groups (e.g., 4-chloro in 9 , 90%) .
  • Melting Points : Aromatic or planar substituents (e.g., indole in 10 ) increase melting points (206–207°C), likely due to enhanced π-stacking or hydrogen bonding. The target compound’s 4-methoxybenzyl group may similarly enhance crystallinity.
Comparison with Quinazolinone Derivatives ()

Compounds 5–10 in replace the thiazolidinone core with a quinazolin-4-one system, coupled with a sulfamoylphenyl group and thioacetamide side chains:

Compound ID Core Structure Position 3 Substituent Acetamide Side Chain Yield (%) Melting Point (°C)
5 Quinazolin-4-one 4-Sulfamoylphenyl N-phenyl 87 269.0
6 Quinazolin-4-one 4-Sulfamoylphenyl N-2-tolyl 80 251.5
7 Quinazolin-4-one 4-Sulfamoylphenyl N-3-tolyl 69 262.4
8 Quinazolin-4-one 4-Sulfamoylphenyl N-4-tolyl 91 315.5

Key Observations :

  • Thermal Stability: Higher melting points (251–315°C) compared to thiazolidinones (147–207°C) suggest stronger intermolecular forces (e.g., hydrogen bonding via sulfamoyl groups) .
Comparison with Thiazolidinedione Derivatives ()

Compounds 3(a–o) in feature a 2,4-thiazolidinedione core with phenoxy-acetamide side chains:

Compound ID Core Structure Position 5 Substituent Acetamide Side Chain Synthesis Conditions
3(a–o) Thiazolidine-2,4-dione 4-Hydroxy-3-methoxybenzylidene Varied N-substituents DMF, K₂CO₃, room temperature

Key Observations :

  • Synthetic Efficiency: Mild conditions (room temperature, DMF) contrast with the target compound’s likely higher-temperature synthesis (common for thiazolidinones) .
  • Pharmacological Relevance: Thiazolidinediones are established hypoglycemic agents; the target’s cyano group may modulate similar pathways but with distinct selectivity .

Q & A

Basic: What synthetic strategies are commonly employed to prepare (E)-configured thiazolidinone derivatives?

Methodological Answer:
The synthesis of (E)-configured thiazolidinones typically involves cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid yields thiazolidinones with defined stereochemistry . Key reagents include sodium acetate (to buffer pH) and chloroacetic acid (to introduce the thiazolidinone ring). Reaction monitoring via TLC ensures completion .

Advanced: How can reaction conditions be optimized to minimize by-products during the formation of the thiazolidin-2-ylidene scaffold?

Methodological Answer:
By-product formation (e.g., Z-isomers or open-chain intermediates) can be minimized by:

  • Temperature Control: Lowering reaction temperatures (e.g., 0–25°C) reduces thermal isomerization.
  • Solvent Selection: Polar aprotic solvents like DMF stabilize intermediates, while acetic acid promotes cyclization .
  • Catalytic Additives: Anhydrous K₂CO₃ or molecular sieves absorb moisture, preventing hydrolysis of reactive intermediates .
    Post-synthesis, recrystallization from ethanol/DMF mixtures improves purity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Validates carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .
  • NMR: ¹H NMR identifies methoxy (~δ 3.8 ppm) and methylacetamide protons (~δ 2.9 ppm). ¹³C NMR confirms the thiazolidinone C=O (~δ 175 ppm) and cyano carbon (~δ 115 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to confirm the backbone .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides unambiguous stereochemical validation . For example:

  • ORTEP Visualization: Anisotropic displacement parameters distinguish E/Z isomers by analyzing π-π stacking and torsion angles .
  • Twinned Data Refinement: SHELXL’s TWIN/BASF commands handle twinning in crystals with pseudo-merohedral symmetry .
    Validation tools like PLATON check for voids, disorder, and hydrogen-bonding networks .

Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Antimicrobial Screening: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition: Spectrophotometric assays (e.g., α-glucosidase inhibition for hypoglycemic activity) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ calculations .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified methoxybenzyl or m-tolyl groups to assess steric/electronic effects .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict electronic properties (HOMO/LUMO) and docking studies (AutoDock Vina) identify binding interactions .
  • Multivariate Analysis: Use PCA or PLS regression to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .

Basic: What precautions are necessary for handling this compound in the lab?

Methodological Answer:

  • Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential cyano group toxicity .
  • Storage: Store under argon at –20°C to prevent hydrolysis or oxidation.
  • Waste Disposal: Neutralize acidic by-products with NaHCO₃ before disposal .

Advanced: How can reaction mechanisms for thiazolidinone formation be probed experimentally?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps .
  • Isotopic Labeling: Use ¹³C-labeled chloroacetic acid to trace cyclization pathways via 2D NMR .
  • Intermediate Trapping: Add TEMPO to quench radical intermediates (if suspected) .

Basic: What computational tools are recommended for molecular modeling of this compound?

Methodological Answer:

  • Geometry Optimization: Gaussian 16 (B3LYP/6-31G*) for energy-minimized structures.
  • Docking Simulations: AutoDock Vina or Schrödinger Suite for protein-ligand interactions .
  • Visualization: PyMOL or Mercury for 3D alignment with crystallographic data .

Advanced: How can contradictory bioactivity data between studies be reconciled?

Methodological Answer:

  • Assay Standardization: Compare protocols (e.g., cell line passages, incubation times) to identify variables .
  • Impurity Profiling: Use HPLC-MS to detect trace impurities (e.g., <0.5% Z-isomer) that may skew results .
  • Meta-Analysis: Apply statistical tools (e.g., Cochrane Review) to aggregate data and assess reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.